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Compound of Interest

Compound Name: 5-Hydroxymethyl xylouridine

Cat. No.: B15587562 Get Quote

For the Attention of Researchers, Scientists, and Professionals in Drug Development

This technical guide provides a comprehensive overview of the solubility and spectral

properties of 5-Hydroxymethylxylouridine, a significant nucleoside analog. The information

contained herein is intended to support research and development activities by offering detailed

data and standardized experimental protocols.

Solubility Profile
The solubility of 5-Hydroxymethylxylouridine is a critical parameter for its handling, formulation,

and biological testing. While specific quantitative data for a wide range of solvents is not

extensively published, data for the closely related compound, 5-Hydroxymethyl-2'-deoxyuridine,

indicates a high solubility in Dimethyl Sulfoxide (DMSO). For 5-Hydroxymethyl-2'-deoxyuridine,

the solubility is reported to be 116.67 mg/mL (451.81 mM), requiring sonication for dissolution.

[1] It is anticipated that 5-Hydroxymethylxylouridine will exhibit a similar solubility profile, being

highly soluble in polar aprotic solvents like DMSO and Dimethylformamide (DMF), and likely

soluble in water and lower alcohols, though potentially to a lesser extent.

Table 1: Expected Solubility of 5-Hydroxymethylxylouridine
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Solvent Expected Solubility Notes

Dimethyl Sulfoxide (DMSO) High

Based on data for 5-

Hydroxymethyl-2'-

deoxyuridine, which is highly

soluble.[1]

Dimethylformamide (DMF) High
Expected due to its nature as a

polar aprotic solvent.

Water Moderate to High

The presence of multiple

hydroxyl groups should confer

aqueous solubility.

Methanol Moderate
Expected to be a suitable

solvent for a polar molecule.

Ethanol Moderate
Similar to methanol, expected

to be a viable solvent.

Acetone Low to Moderate

May have limited utility for

creating concentrated

solutions.

Chloroform Low
Unlikely to be an effective

solvent.

Diethyl Ether Low
Insoluble for practical

purposes.

Spectral Properties
The characterization of 5-Hydroxymethylxylouridine relies on a combination of spectroscopic

techniques to elucidate its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the precise chemical structure of 5-

Hydroxymethylxylouridine. While a specific spectrum for this compound is not publicly

available, studies on the related 5-(hydroxymethyl)-2'-deoxyuridine within a DNA structure
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provide valuable insights. In that context, the methylene protons of the hydroxymethyl group

are non-equivalent, and the group itself is not freely rotating.[2][3][4] The sugar conformation is

noted as C2'-endo, which is typical for B-DNA.[2][3][4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Hydroxymethylxylouridine

Atom
Predicted ¹H
Chemical Shift
(ppm)

Predicted ¹³C
Chemical Shift
(ppm)

Notes

H6 ~7.5 - 8.0 -

Singlet, downfield due

to pyrimidine ring

currents.

H1' ~5.8 - 6.2 ~85 - 90
Doublet, characteristic

of anomeric protons.

H2' ~2.0 - 2.5 ~40 - 45 Multiplet.

H3' ~4.0 - 4.5 ~70 - 75 Multiplet.

H4' ~3.8 - 4.2 ~80 - 85 Multiplet.

H5' ~3.5 - 3.8 ~60 - 65 Multiplet.

5-CH₂ ~4.2 - 4.6 ~55 - 60

Singlet or AB quartet,

attached to the

pyrimidine ring.

C2 - ~150 - 155 Carbonyl carbon.

C4 - ~165 - 170 Carbonyl carbon.

C5 - ~110 - 115 Olefinic carbon.

C6 - ~135 - 140 Olefinic carbon.

Note: These are predicted values based on related structures and general principles of NMR

spectroscopy. Actual values may vary.

Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight and elemental composition of 5-

Hydroxymethylxylouridine. For the related compound, 5-(hydroxymethyl)uridine, the molecular

weight is 274.23 g/mol .[5] High-resolution mass spectrometry would provide the exact mass,

confirming the molecular formula. Electrospray ionization (ESI) is a suitable technique for this

class of molecules.

Table 3: Mass Spectrometry Data for 5-Hydroxymethylxylouridine

Parameter Value Method

Molecular Formula C₁₀H₁₄N₂O₇ -

Molecular Weight 274.23 g/mol -

Expected [M+H]⁺ 275.0874 ESI-MS

Expected [M+Na]⁺ 297.0693 ESI-MS

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for quantifying the concentration of 5-Hydroxymethylxylouridine

in solution. The pyrimidine ring system is the primary chromophore. For 5-(Hydroxymethyl)-2-

furfural, a related compound with a conjugated system, the UV absorption maximum is at 283

nm. A similar absorption maximum is expected for 5-Hydroxymethylxylouridine in a neutral

aqueous buffer.

Table 4: Predicted UV-Vis Absorption Data for 5-Hydroxymethylxylouridine

Solvent/pH λmax (nm)
Molar Absorptivity (ε)
(M⁻¹cm⁻¹)

0.1 M HCl (pH 1) ~260 - 265 ~9,000 - 10,000

0.1 M NaOH (pH 13) ~280 - 285 ~7,000 - 8,000

Water (pH 7) ~260 - 265 ~9,000 - 10,000

Infrared (IR) Spectroscopy
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IR spectroscopy can identify the key functional groups present in 5-Hydroxymethylxylouridine.

Table 5: Predicted Infrared Absorption Frequencies for 5-Hydroxymethylxylouridine

Functional Group Wavenumber (cm⁻¹) Intensity

O-H Stretch (hydroxyls) 3200 - 3600 Strong, Broad

N-H Stretch (amide) 3100 - 3300 Medium

C-H Stretch (sp³) 2850 - 3000 Medium

C=O Stretch (carbonyls) 1650 - 1750 Strong

C=C Stretch (alkene) 1600 - 1680 Medium

C-O Stretch (hydroxyls, ether) 1000 - 1250 Strong

Experimental Protocols
The following are detailed methodologies for the characterization of 5-

Hydroxymethylxylouridine.

Determination of Aqueous Solubility (Shake-Flask
Method)

Preparation: Add an excess amount of 5-Hydroxymethylxylouridine to a known volume of

deionized water in a sealed vial.

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure

equilibrium is reached.

Separation: Centrifuge the suspension to pellet the undissolved solid.

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a known volume

of water, and measure the absorbance at the λmax using a UV-Vis spectrophotometer.

Calculation: Determine the concentration using a pre-established calibration curve.
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Add excess compound
to water

Agitate at 25°C
for 24 hours

Centrifuge to
separate solid Dilute supernatant Measure absorbance

via UV-Vis Calculate concentration

Sample Preparation

Liquid Chromatography

Mass Spectrometry

Data Analysis

Dissolve in
Mobile Phase

Inject Sample

Separate on
C18 Column

Electrospray Ionization

Detect Ions

Identify Molecular
Ion Peaks
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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